![molecular formula C45H28Cl4N4O2 B329843 2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE](/img/structure/B329843.png)
2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings and chlorine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE typically involves multiple steps, starting with the preparation of the quinoline and benzyl intermediates. The key steps include:
Formation of the Quinoline Intermediate: This involves the reaction of 3,4-dichlorophenylamine with a suitable quinoline precursor under acidic conditions.
Coupling Reaction: The quinoline intermediate is then coupled with a benzyl phenyl compound using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The final step involves the reaction of the coupled intermediate with 2-(3,4-dichlorophenyl)-4-quinolinecarboxylic acid under dehydrating conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.
Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.
Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives.
Scientific Research Applications
2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenylpiperazine: A compound with similar dichlorophenyl groups but different core structure.
2,4-Dichlorophenylacetic acid: Another dichlorophenyl compound with different functional groups and applications.
Uniqueness
2-(3,4-DICHLOROPHENYL)-N~4~-{4-[4-({[2-(3,4-DICHLOROPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZYL]PHENYL}-4-QUINOLINECARBOXAMIDE is unique due to its combination of multiple aromatic rings and chlorine substituents, which confer specific chemical and biological properties not found in simpler dichlorophenyl compounds.
Properties
Molecular Formula |
C45H28Cl4N4O2 |
|---|---|
Molecular Weight |
798.5 g/mol |
IUPAC Name |
2-(3,4-dichlorophenyl)-N-[4-[[4-[[2-(3,4-dichlorophenyl)quinoline-4-carbonyl]amino]phenyl]methyl]phenyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C45H28Cl4N4O2/c46-36-19-13-28(22-38(36)48)42-24-34(32-5-1-3-7-40(32)52-42)44(54)50-30-15-9-26(10-16-30)21-27-11-17-31(18-12-27)51-45(55)35-25-43(29-14-20-37(47)39(49)23-29)53-41-8-4-2-6-33(35)41/h1-20,22-25H,21H2,(H,50,54)(H,51,55) |
InChI Key |
RWQYHWYUXVWDLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC(=C(C=C8)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)NC4=CC=C(C=C4)CC5=CC=C(C=C5)NC(=O)C6=CC(=NC7=CC=CC=C76)C8=CC(=C(C=C8)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


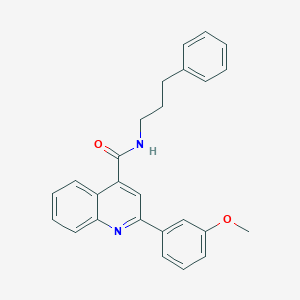
![Propyl 4-{[3-(4-bromophenyl)acryloyl]amino}benzoate](/img/structure/B329766.png)
![2-nitro-N-(4-{[4-({2-nitrobenzoyl}amino)cyclohexyl]methyl}cyclohexyl)benzamide](/img/structure/B329767.png)
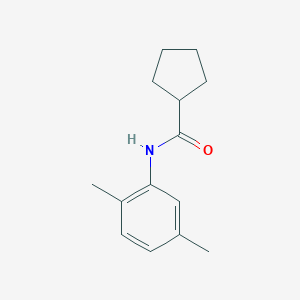
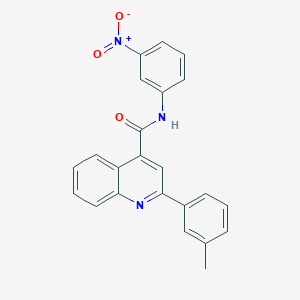

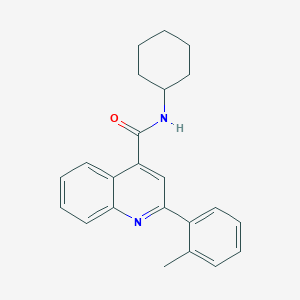
![3-(4-methoxyphenyl)-N-(4-{[3-(4-methoxyphenyl)acryloyl]amino}butyl)acrylamide](/img/structure/B329772.png)
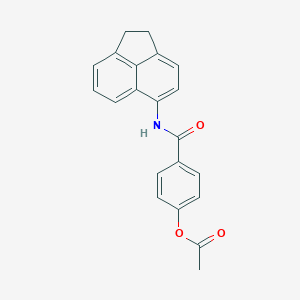
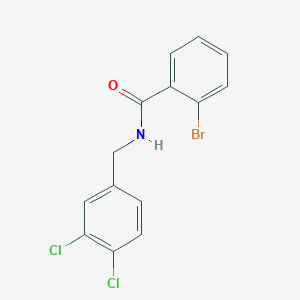
![3-cyclohexyl-N-(3-{[(3-cyclohexylpropanoyl)amino]methyl}-3,5,5-trimethylcyclohexyl)propanamide](/img/structure/B329777.png)
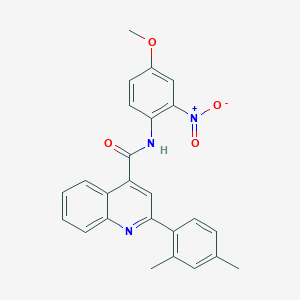
![Ethyl 2-({5-[2-(ethoxycarbonyl)anilino]-5-oxopentanoyl}amino)benzoate](/img/structure/B329784.png)
![Butyl 4-{[(4-fluorophenyl)sulfonyl]amino}benzoate](/img/structure/B329785.png)
